molecular formula C8H10N2O B1487038 2-Cyclopropyl-6-methylpyrimidin-4-ol CAS No. 7043-10-9

2-Cyclopropyl-6-methylpyrimidin-4-ol

Cat. No.: B1487038
CAS No.: 7043-10-9
M. Wt: 150.18 g/mol
InChI Key: OOOLAZSWCDZAFE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopropyl group at position 2, a methyl group at position 6, and a hydroxyl group at position 4 on the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name

2-cyclopropyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-4-7(11)10-8(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOLAZSWCDZAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538518
Record name 2-Cyclopropyl-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7043-10-9
Record name 2-Cyclopropyl-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Cyclopropyl-6-methylpyrimidin-4-ol undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Cyclopropyl-6-methylpyrimidin-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Pyrimidine derivatives are explored for their potential use in drug development, particularly as antiviral and anticancer agents.

    Industry: The compound can be used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) in anti-inflammatory applications .

Comparison with Similar Compounds

2-Cyclopropyl-6-methylpyrimidin-4-ol can be compared with other similar compounds such as:

Biological Activity

2-Cyclopropyl-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group and a hydroxyl group at the 4-position of the pyrimidine ring. This unique arrangement contributes to its distinct chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators like prostaglandins. This inhibition can lead to reduced inflammation and pain.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through mechanisms that disrupt microbial cell function.

Biological Activity Profiles

Research indicates that the compound has diverse biological activity profiles. A study utilizing computer-aided estimation methods highlighted various predicted activities based on structural similarities with other compounds. The following table summarizes some of the predicted biological activities:

Activity TypeProbability (Pa)Notes
Teratogenic0.534Potential developmental risks
Carcinogenic0.571Possible cancer-related effects
Embryotoxic0.495Risks during embryonic development
Sedative0.390Potential calming effects

These predictions emphasize the need for further experimental validation to confirm these activities and assess safety profiles .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in vitro. The compound was tested on human cell lines stimulated with inflammatory agents. Results showed a significant reduction in the production of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial activity of this compound was assessed against various bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential application in treating bacterial infections.

Research Applications

The compound is being explored for various scientific applications:

  • Medicinal Chemistry : Investigated for its potential use in drug development, particularly in creating antiviral and anticancer agents.
  • Agrochemicals : Utilized in developing new agrochemical products due to its biological activity profiles.
  • Material Science : Its unique structural features make it a candidate for synthesizing novel materials with specific properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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